4-(Methylamino)-3-nitrobenzonitrile

Catalog No.
S758717
CAS No.
64910-45-8
M.F
C8H7N3O2
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylamino)-3-nitrobenzonitrile

CAS Number

64910-45-8

Product Name

4-(Methylamino)-3-nitrobenzonitrile

IUPAC Name

4-(methylamino)-3-nitrobenzonitrile

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c1-10-7-3-2-6(5-9)4-8(7)11(12)13/h2-4,10H,1H3

InChI Key

KTWMUUHEGDUZCG-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)C#N)[N+](=O)[O-]

Canonical SMILES

CNC1=C(C=C(C=C1)C#N)[N+](=O)[O-]

The exact mass of the compound 4-(Methylamino)-3-nitrobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Methylamino)-3-nitrobenzonitrile (CAS 64910-45-8) is a highly functionalized aromatic building block primarily utilized in the synthesis of N-methyl benzimidazole derivatives and DNA minor groove binders[1]. Featuring a pre-installed N-methyl group, an activating nitro group, and a versatile cyano moiety, this compound serves as a direct precursor for diamidine therapeutics and advanced fluorophores. Its specific substitution pattern allows process chemists to bypass hazardous amination steps while providing a direct synthetic route to amidine-functionalized heterocycles, making it a critical raw material for streamlined pharmaceutical and diagnostic manufacturing workflows.

Attempting to substitute 4-(Methylamino)-3-nitrobenzonitrile with closely related analogs, such as 4-chloro-3-nitrobenzonitrile or 4-amino-3-nitrobenzonitrile, introduces significant process and performance liabilities[1]. Using the chlorinated analog forces manufacturers to perform a nucleophilic aromatic substitution (SNAr) with methylamine, introducing toxic gas handling, additional purification steps, and yield losses. Conversely, using the unmethylated amino analog yields NH-benzimidazoles, which lack the critical N-methyl group required for optimal lipophilicity and high-affinity DNA minor groove binding in downstream therapeutic applications. Furthermore, substituting with the benzoic acid derivative necessitates extra amidation and dehydration steps to reach the requisite nitrile intermediate, rendering generic substitution synthetically inefficient and commercially unviable.

Process Efficiency: Elimination of Hazardous Amination Step

Synthesizing N-methyl benzimidazoles conventionally begins with 4-chloro-3-nitrobenzonitrile, which requires a nucleophilic aromatic substitution (SNAr) using methylamine [1]. Procuring 4-(Methylamino)-3-nitrobenzonitrile directly eliminates this step, avoiding the handling of toxic, volatile methylamine reagents. This direct procurement strategy bypasses the typical 15-20% yield loss associated with the SNAr reaction and subsequent purification, streamlining the manufacturing process.

Evidence DimensionSynthetic steps and hazard profile
Target Compound Data0 steps to N-methylated intermediate; no methylamine handling required
Comparator Or Baseline4-Chloro-3-nitrobenzonitrile (requires 1 SNAr step + methylamine handling)
Quantified DifferenceEliminates 1 synthetic step and ~15-20% yield loss
ConditionsBench-scale or pilot-scale synthesis of N-methyl benzimidazoles

Eliminating hazardous reagent handling and reducing step count directly lowers manufacturing costs and improves safety profiles for API procurement.

Precursor Suitability: Direct Amidine Conversion

Many biologically active benzimidazoles, such as DAPI analogues, require an amidine functional group. 4-(Methylamino)-3-nitrobenzonitrile contains a cyano group that is directly convertible to an amidine via the Pinner reaction or an amidoxime intermediate [1]. In contrast, utilizing a comparator like 4-(Methylamino)-3-nitrobenzoic acid requires an initial conversion to a primary amide followed by dehydration to the nitrile before amidine formation can occur, adding two synthetic steps.

Evidence DimensionSynthetic route efficiency to amidines
Target Compound DataDirect conversion (1-2 steps to amidine)
Comparator Or Baseline4-(Methylamino)-3-nitrobenzoic acid (requires amidation and dehydration)
Quantified DifferenceSaves 2 synthetic steps
ConditionsSynthesis of benzimidazole diamidines

Procuring the benzonitrile derivative drastically shortens the synthesis of amidine-containing therapeutics compared to the benzoic acid analog.

Pharmacological Impact: N-Methylation for Target Affinity

When synthesizing DNA minor groove binders, the presence of the N-methyl group on the benzimidazole core is critical for efficacy. Studies demonstrate that amidines derived from 4-(Methylamino)-3-nitrobenzonitrile (yielding N-methyl benzimidazoles) exhibit superior antitrypanosomal activity compared to the unmethylated parent compounds derived from 4-amino-3-nitrobenzonitrile [1]. The pre-installed N-methyl group alters the hydration spine in the minor groove, which is a structural prerequisite for achieving high-affinity binding and in vivo efficacy.

Evidence DimensionAntitrypanosomal activity and DNA binding
Target Compound DataYields N-methyl benzimidazole diamidines (superior activity, capable of 100% animal cure in models)
Comparator Or Baseline4-Amino-3-nitrobenzonitrile (yields NH-benzimidazoles with lower baseline activity)
Quantified DifferenceRequired structural motif for optimal in vivo efficacy
ConditionsIn vitro / In vivo antitrypanosomal assays (e.g., T. b. rhodesiense)

For drug discovery procurement, starting with the pre-methylated core is essential to achieve the target pharmacological profile without additional late-stage alkylation steps.

Synthesis of Antitrypanosomal Benzimidazole Diamidines

Directly leveraging its pre-installed N-methyl and cyano groups, this compound is the optimal starting material for synthesizing DAPI analogues targeting African trypanosomiasis, ensuring the final APIs possess the necessary lipophilicity and minor groove binding affinity [1].

Development of DNA Minor Groove Fluorescent Probes

The direct synthetic route from the nitrile to an amidine makes this compound highly suitable for the rapid development of novel fluorescent dyes for cellular imaging, bypassing the longer synthetic routes required by benzoic acid derivatives [1].

Streamlined API Manufacturing of N-Methyl Heterocycles

In industrial workflows where safety and efficiency are prioritized, utilizing this pre-methylated building block eliminates the need for hazardous methylamine gas handling, reducing overall step count and improving process yields [1].

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

4-(methylamino)-3-nitrobenzonitrile

Dates

Last modified: 08-15-2023

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